Flucetorex

Description

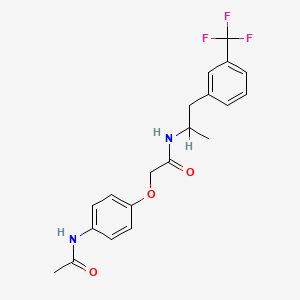

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetamidophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O3/c1-13(10-15-4-3-5-16(11-15)20(21,22)23)24-19(27)12-28-18-8-6-17(7-9-18)25-14(2)26/h3-9,11,13H,10,12H2,1-2H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWBJBJQEUEFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031958 | |

| Record name | Flucetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40256-99-3 | |

| Record name | 2-[4-(Acetylamino)phenoxy]-N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40256-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucetorex [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040256993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCETOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JJT8MQ49S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flucetorex: An In-depth Technical Guide on the Inferred Mechanism of Action

Disclaimer: Publicly available scientific literature on Flucetorex is exceedingly limited. This document has been compiled by inferring the mechanism of action of this compound based on its structural analogue, fenfluramine, a well-researched compound. All data and proposed mechanisms should be understood within this context. Direct experimental validation of this compound's pharmacological profile is required for confirmation.

Introduction

This compound is a phenethylamine derivative that was investigated for its anorectic properties but does not appear to have been commercially marketed.[1] Its chemical structure reveals a close relationship to fenfluramine, a potent serotonin-releasing agent.[1] Given this structural similarity, it is highly probable that this compound shares a primary mechanism of action with fenfluramine, centering on the modulation of the serotonin (5-hydroxytryptamine, 5-HT) system. This guide provides a detailed technical overview of the inferred mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Inferred Core Mechanism of Action: Serotonin Release

The principal mechanism of action inferred for this compound, based on fenfluramine, is the promotion of serotonin release from presynaptic neurons.[2][3] This is a multi-step process distinct from that of selective serotonin reuptake inhibitors (SSRIs).

The proposed steps are as follows:

-

Entry into the Neuron: this compound likely enters the presynaptic neuron via the serotonin transporter (SERT).

-

Vesicular Disruption: Once inside the neuron, it is thought to disrupt the vesicular storage of serotonin by interacting with the vesicular monoamine transporter 2 (VMAT2).[2] This action increases the concentration of free serotonin in the neuronal cytoplasm.

-

SERT Reversal: The elevated cytoplasmic serotonin concentration triggers a reversal of the serotonin transporter's direction of flow.[4] Instead of taking serotonin up from the synapse, SERT begins to transport it out of the neuron and into the synaptic cleft.[2][4]

-

Increased Synaptic Serotonin: The result is a significant, rapid increase in the concentration of serotonin in the synapse, leading to enhanced activation of postsynaptic 5-HT receptors.

This dual action of vesicular disruption and SERT reversal classifies this compound's analogue, fenfluramine, as a potent serotonin-releasing agent (SRA).[3]

Quantitative Data (Based on Fenfluramine and its Metabolite)

The following tables summarize key quantitative data for fenfluramine and its major active metabolite, norfenfluramine. It is hypothesized that this compound would exhibit a profile with some similarities, particularly in its interaction with monoamine transporters.

Table 1: In Vitro Monoamine Release Potency

This table presents the EC50 values (the concentration required to elicit 50% of the maximal response) for the release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from rat brain synaptosomes. Lower values indicate higher potency.

| Compound | [³H]5-HT Release EC₅₀ (nM) | [³H]NE Release EC₅₀ (nM) |

| (+)-Fenfluramine | 52 | 302 |

| (-)-Fenfluramine | 147 | - |

| (+)-Norfenfluramine | 59 | 73 |

| (-)-Norfenfluramine | 287 | - |

| Data sourced from studies on rat brain synaptosomes.[5] |

Table 2: Receptor Binding and Functional Activity

Fenfluramine and norfenfluramine are not only SRAs but also interact directly with several serotonin receptor subtypes.

| Target | Action | Compound | Notes |

| Serotonin Transporter (SERT) | Substrate / Reverser | Fenfluramine, Norfenfluramine | Primary mechanism for 5-HT release.[2][4] |

| 5-HT₂ₐ Receptor | Agonist | Norfenfluramine (moderate affinity) | [3][6] |

| 5-HT₂ₑ Receptor | Agonist | Norfenfluramine (high affinity) | [3][4][6] |

| 5-HT₂C Receptor | Agonist | Norfenfluramine (high affinity) | Implicated in appetite suppression.[3][4][6] |

| Sigma-1 Receptor | Antagonist / Positive Modulator | Fenfluramine | May contribute to anti-seizure effects.[4][7][8] |

| This table summarizes functional activities and is not a comprehensive list of all binding affinities. |

Table 3: Human Pharmacokinetic Parameters of Fenfluramine

| Parameter | Value |

| Bioavailability | ~68-74% |

| Tₘₐₓ (Time to Peak Concentration) | 4-5 hours |

| Volume of Distribution (Vd) | 11.9 L/kg |

| Plasma Protein Binding | 50% |

| Primary Metabolism | Hepatic (CYP1A2, CYP2B6, CYP2D6, etc.) |

| Major Active Metabolite | Norfenfluramine |

| Data for orally administered fenfluramine in healthy subjects.[4] |

Visualizations: Pathways and Protocols

The following diagrams illustrate the inferred signaling pathway and generalized experimental workflows relevant to characterizing this compound.

Caption: Inferred signaling pathway for this compound-induced serotonin release.

Caption: General experimental workflow for an in vitro neurotransmitter release assay.

Caption: General experimental workflow for in vivo microdialysis.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize serotonin-releasing agents. Specific parameters would require optimization for this compound.

In Vitro Serotonin Release Assay

This functional assay measures a compound's ability to cause the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).

1. Materials:

-

Rat brain tissue (e.g., cortex, striatum)

-

Sucrose buffer (0.32 M)

-

Krebs-Ringer buffer

-

[³H]5-HT (radiolabeled serotonin)

-

Test compound (this compound)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass-fiber filters

2. Protocol:

-

Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.

-

Radiolabel Loading: Incubate the synaptosome suspension with [³H]5-HT for a set period (e.g., 15-30 minutes at 37°C) to allow for uptake into the nerve terminals.

-

Initiation of Release: Aliquot the loaded synaptosomes into tubes containing various concentrations of this compound or vehicle control. Incubate for a short period (e.g., 5-10 minutes at 37°C) to induce release.

-

Termination and Separation: Terminate the release by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the supernatant containing the released [³H]5-HT.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the amount of radioactivity remaining in the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of [³H]5-HT released at each drug concentration relative to the total amount initially taken up. Plot the concentration-response curve and determine the EC₅₀ value.[5]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing a real-world assessment of a drug's effect.[9][10]

1. Materials:

-

Live animal model (e.g., rat, mouse)

-

Stereotaxic surgery apparatus

-

Microdialysis probe

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Test compound (this compound)

2. Protocol:

-

Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a microdialysis guide cannula targeted to a specific brain region (e.g., prefrontal cortex, nucleus accumbens).[10] Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[9][11]

-

Baseline Collection: Allow the system to equilibrate. Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline of extracellular serotonin.[11][12]

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Post-Treatment Collection: Continue to collect dialysate samples at regular intervals to monitor the change in serotonin levels over time.

-

Sample Analysis: Inject the collected dialysate samples directly into an HPLC-ECD system to separate and quantify the concentration of serotonin and its metabolites.[12]

-

Data Analysis: Express the results as a percentage change from the pre-drug baseline levels for each time point.

Conclusion

While direct experimental data on this compound is scarce, its structural similarity to fenfluramine provides a strong basis for inferring its primary mechanism of action. It is hypothesized that this compound functions as a serotonin-releasing agent, acting on both vesicular storage and the serotonin transporter to elevate synaptic 5-HT levels. This proposed mechanism is consistent with its investigation as an anorectic agent. The provided data on fenfluramine and the generalized protocols offer a comprehensive framework for the future experimental characterization of this compound, which is essential to validate these inferences and fully elucidate its pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 3. Fenfluramine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 7. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 11. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

An In-depth Technical Guide to the Chemical Profile of Flucetorex

This technical guide provides a detailed overview of the chemical structure of Flucetorex. Due to the limited availability of published literature, a specific, experimentally validated synthesis protocol for this compound is not readily accessible. Therefore, this document presents a plausible synthetic route based on established principles of organic chemistry.

Chemical Structure of this compound

This compound, with the IUPAC name 2-(4-acetamidophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide, is a derivative of amphetamine.[1] Its chemical formula is C₂₀H₂₁F₃N₂O₃, and it has a molar mass of 394.394 g·mol⁻¹.[1]

Proposed Synthesis of this compound

A logical retrosynthetic approach for this compound would involve disconnecting the two amide bonds. This suggests three key starting materials: a substituted phenethylamine derivative, a linker containing an ether and an acyl chloride, and an acetylating agent.

Based on the retrosynthetic analysis, a potential forward synthesis for this compound is proposed below. This pathway involves the initial synthesis of two key intermediates, which are then coupled to form the final product.

Quantitative Data

As no specific literature detailing the synthesis of this compound could be identified, a table of quantitative data (e.g., reaction yields, spectroscopic data) cannot be provided at this time.

Experimental Protocols

The absence of published experimental work on the synthesis of this compound prevents the inclusion of detailed, validated experimental protocols. The proposed synthesis pathway is based on well-established named reactions in organic chemistry, and the specific conditions for each step would require experimental optimization by researchers.

Disclaimer: The synthesis pathway described in this document is a theoretical proposal and has not been experimentally validated according to the available literature. It is intended for informational purposes for researchers and drug development professionals. Any attempt to perform this synthesis should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

References

Flucetorex: A Technical Guide to its Putative Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetics and metabolism of Flucetorex is extremely limited. This document provides a putative overview based on its chemical structure and the known metabolic pathways of structurally related compounds, primarily fenfluramine and other amphetamine derivatives. All information regarding metabolic pathways and experimental protocols should be considered hypothetical in the absence of direct experimental data for this compound.

Introduction

This compound is a derivative of amphetamine that was investigated as an anorectic agent but does not appear to have been commercially marketed[1]. Its chemical structure, 2-(4-acetamidophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide, suggests a complex metabolic fate involving several potential biotransformation reactions. Due to the lack of specific studies on this compound, this guide will extrapolate its likely pharmacokinetic and metabolic characteristics from data available for its structural analogues, such as fenfluramine, benfluorex, and other amphetamine derivatives.

Putative Pharmacokinetics

No quantitative pharmacokinetic data for this compound has been found in the public domain. The following table summarizes the general pharmacokinetic properties expected for a compound of this nature, based on related amphetamine derivatives.

Table 1: Putative Pharmacokinetic Parameters of this compound

| Parameter | Expected Characteristic | Rationale based on Structural Analogues (e.g., Fenfluramine) |

| Absorption | Likely well-absorbed orally. | Amphetamine and its derivatives are generally well-absorbed from the gastrointestinal tract[2][3]. |

| Distribution | Expected to have a moderate to high volume of distribution. | Lipophilic nature of amphetamine-like compounds suggests distribution into various tissues, including the central nervous system[4]. |

| Metabolism | Expected to undergo extensive hepatic metabolism. | Primary route of elimination for amphetamines is hepatic biotransformation[4][5]. |

| Elimination | Likely excreted primarily as metabolites in the urine. | Renal excretion of metabolites is the main elimination pathway for fenfluramine and other amphetamines[2]. |

| Half-life | Unknown. | Could potentially be in the range of several hours, similar to other amphetamine derivatives, but this is highly speculative. For instance, the elimination half-life of fenfluramine is approximately 20 hours[2]. |

| Protein Binding | Unknown. | Fenfluramine and its metabolite norfenfluramine are approximately 50% protein-bound[2]. |

Putative Metabolism

The metabolism of this compound is predicted to follow pathways observed for other N-substituted amphetamine derivatives. The key metabolic reactions are likely to be N-dealkylation, hydroxylation, and hydrolysis of the amide and ether linkages. The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, is known to be heavily involved in the metabolism of amphetamine and its analogues[6][7].

Table 2: Predicted Metabolic Pathways of this compound

| Metabolic Pathway | Putative Metabolite(s) | Key Enzymes (Predicted) | Notes |

| N-dealkylation | Northis compound | CYP2D6, other CYPs | This is a common metabolic pathway for N-substituted amphetamines, including fenfluramine which is de-ethylated to norfenfluramine[2][8]. |

| Hydrolysis (Amide) | 2-(4-acetamidophenoxy)acetic acid and 1-(3-(trifluoromethyl)phenyl)propan-2-amine | Carboxylesterases | The two amide bonds in the this compound molecule are potential sites for hydrolysis. |

| Hydrolysis (Ether) | 4-acetamidophenol (Acetaminophen) and N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)-2-hydroxyacetamide | CYP enzymes, UGTs | Cleavage of the ether linkage would yield acetaminophen, which would then undergo its own well-characterized metabolism. |

| Aromatic Hydroxylation | Hydroxylated this compound derivatives | CYP2D6, other CYPs | The aromatic rings are susceptible to hydroxylation, a common reaction in drug metabolism[5][6]. |

| Conjugation | Glucuronide and sulfate conjugates of hydroxylated metabolites | UGTs, SULTs | Phase II conjugation reactions would follow Phase I metabolism to increase water solubility and facilitate excretion. |

Below is a diagram illustrating the putative primary metabolic pathways of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Metabolism of methamphetamine, amphetamine and p-hydroxymethamphetamine by rat-liver microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of fenfluramine and norfenfluramine in volunteers given D- and DL-fenfluramine for 15 days - PubMed [pubmed.ncbi.nlm.nih.gov]

Flucetorex: An Inquiry into its Receptor Binding Profile and Pharmacological Properties

Disclaimer: Information regarding the specific receptor binding profile and detailed pharmacological properties of Flucetorex is not available in the public domain. It was investigated as an anorectic agent but does not appear to have been marketed.[1] This guide, therefore, provides a detailed overview of the receptor binding profile of Fenfluramine, a structurally related compound, to offer potential insights into the pharmacology of this compound. The information presented on Fenfluramine should be considered as a surrogate for understanding the potential mechanisms of a structurally analogous compound and not as a direct representation of this compound's activity.

Introduction

This compound is an amphetamine derivative that was explored for its potential as an anorectic medication.[1] Its structural similarity to Fenfluramine, a well-characterized anorectic and anti-seizure agent, suggests that it may share some pharmacological properties. Fenfluramine's primary mechanism of action involves the modulation of the serotonin system, leading to increased extracellular serotonin levels.[2][3] It also interacts with other receptor systems, contributing to its complex pharmacological profile.[4][5] This document will delve into the known receptor binding profile and associated signaling pathways of Fenfluramine as a proxy for understanding this compound.

Quantitative Receptor Binding Profile of Fenfluramine and Norfenfluramine

The following table summarizes the available quantitative binding data for Fenfluramine and its active metabolite, Norfenfluramine, at various receptors. This data provides a comparative view of their affinities for different molecular targets. Early binding studies indicated that while Fenfluramine has a low affinity for 5-HT2 receptors, its metabolite, Norfenfluramine, demonstrates high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4] Fenfluramine also shows high affinity for the sigma-1 receptor.[4]

| Compound | Receptor | Ki (nM) | Assay Type | Species | Reference |

| Fenfluramine | Sigma-1 | 266 | Radioligand Binding | Mouse | [6] |

| Norfenfluramine | 5-HT2A | High Affinity | Radioligand Binding | Not Specified | [4] |

| Norfenfluramine | 5-HT2B | High Affinity | Radioligand Binding | Not Specified | [4] |

| Norfenfluramine | 5-HT2C | High Affinity | Radioligand Binding | Not Specified | [4] |

| Fenfluramine | Beta-2 Adrenergic | 12,600 | Radioligand Binding | Not Specified | [4] |

| Norfenfluramine | Beta-2 Adrenergic | 8,770 | Radioligand Binding | Not Specified | [4] |

Note: "High Affinity" is stated in the source literature without a specific Ki value.

Experimental Protocols

Detailed experimental protocols for this compound are unavailable. However, the determination of the receptor binding profile for a compound like Fenfluramine typically involves the following key experimental methodologies:

Radioligand Binding Assays

This is a standard in vitro technique used to quantify the affinity of a ligand (e.g., Fenfluramine) for a specific receptor.

-

Tissue/Cell Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated and prepared.

-

Incubation: These membranes are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

-

Competition: The unlabeled test compound (e.g., Fenfluramine) is added at various concentrations to compete with the radioligand for binding to the receptor.

-

Separation and Detection: The bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the affinity of the test compound for the receptor.

Functional Assays

These assays measure the biological response elicited by the binding of a compound to its receptor. They can determine whether a compound is an agonist, antagonist, or inverse agonist.

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

Compound Application: The test compound is applied to the cells.

-

Response Measurement: A specific cellular response is measured. This could be a change in the concentration of a second messenger (e.g., cAMP, Ca2+), enzyme activity, or gene expression.

-

Dose-Response Curve: The magnitude of the response is measured at different concentrations of the test compound to generate a dose-response curve.

-

Data Analysis: From the dose-response curve, parameters such as EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) can be determined.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the key receptors targeted by Fenfluramine.

Caption: Serotonin 5-HT2A/2C receptor signaling pathway.

Caption: Sigma-1 receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for determining the receptor binding profile of a novel compound.

Caption: A generalized experimental workflow for receptor binding profiling.

Conclusion

While a comprehensive receptor binding profile for this compound remains elusive, the detailed pharmacological data of its structural analogue, Fenfluramine, provides a valuable framework for postulating its potential mechanism of action. Fenfluramine's activity is primarily centered on the serotonergic system, with significant interactions at 5-HT2 receptor subtypes (mainly through its metabolite Norfenfluramine) and the sigma-1 receptor.[4][5] Any future research into the pharmacological effects of this compound would likely benefit from an initial investigation into these same targets. The experimental protocols and workflows described herein represent standard methodologies that would be applicable to the characterization of this compound or any novel psychoactive compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is Fenfluramine Hydrochloride used for? [synapse.patsnap.com]

- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

In Vitro Characterization of Flucetorex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucetorex is an amphetamine analogue, structurally related to fenfluramine, that has been investigated for its anorectic properties.[1] While it was developed as a potential appetite suppressant, it does not appear to have been commercially marketed.[1] A thorough in vitro characterization is essential to understand its pharmacological profile, including its mechanism of action, potency, selectivity, and metabolic fate. This guide provides a comprehensive overview of the key in vitro assays and methodologies required to fully characterize this compound.

Proposed Mechanism of Action

Based on its structural similarity to other amphetamine-based anorectics, the primary mechanism of action of this compound is hypothesized to be the modulation of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters by this compound would lead to increased synaptic concentrations of serotonin, norepinephrine, and dopamine, which are known to be involved in the regulation of appetite and mood.

Data Presentation: Quantitative Analysis

The following tables provide a structured format for presenting the quantitative data obtained from the in vitro characterization of this compound.

Table 1: Receptor Binding Affinities (Ki) for Monoamine Transporters

| Target | Radioligand | Test Compound | K_i_ (nM) |

| Human SERT | [³H]Citalopram | This compound | |

| Human NET | [³H]Nisoxetine | This compound | |

| Human DAT | [³H]WIN 35,428 | This compound |

Table 2: In Vitro Metabolism - Cytochrome P450 (CYP) Inhibition (IC_50_)

| CYP Isoform | Substrate | Test Compound | IC_50_ (µM) |

| CYP1A2 | Phenacetin | This compound | |

| CYP2B6 | Bupropion | This compound | |

| CYP2C9 | Diclofenac | This compound | |

| CYP2C19 | S-Mephenytoin | This compound | |

| CYP2D6 | Dextromethorphan | This compound | |

| CYP3A4 | Midazolam | This compound |

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[3][4][5]

Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Non-specific binding control: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add a high concentration of the respective non-specific binding control.

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC_50_ value. Convert the IC_50_ to a Ki value using the Cheng-Prusoff equation.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential of this compound to cause drug-drug interactions by inhibiting major CYP enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC_50_) of this compound against a panel of major human CYP isoforms.

Materials:

-

Human liver microsomes (pooled).

-

CYP isoform-specific substrates (see Table 2).

-

NADPH regenerating system.

-

This compound stock solution.

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

96-well microplates.

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Primary Incubation: In a 96-well plate, pre-incubate human liver microsomes with varying concentrations of this compound in incubation buffer.

-

Reaction Initiation: Initiate the metabolic reaction by adding the CYP isoform-specific substrate and the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of metabolite formation (relative to a vehicle control) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC_50_ value.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for radioligand binding assay.

Caption: Experimental workflow for CYP inhibition assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

Flucetorex: A Historical and Developmental Overview of a Fenfluramine Analogue

A Note on Data Scarcity: Detailed public information regarding the discovery, specific synthesis, and clinical development of Flucetorex is exceedingly scarce. This document synthesizes the available information, which primarily places this compound within the broader context of its parent compound, fenfluramine. Consequently, the in-depth quantitative data and detailed experimental protocols typically found in a drug development whitepaper are not available in publicly accessible records.

Introduction

This compound is a chemical compound structurally related to fenfluramine, a synthetic drug developed in the early 1960s for appetite suppression.[1] As an analogue of fenfluramine, the discovery and development of this compound are intrinsically linked to the mid-20th century research into anorectic agents, which sought to create effective weight-loss drugs by modulating central nervous system pathways.[2][3][4] This period saw the exploration of numerous phenethylamine derivatives, including fenfluramine and its related compounds like benfluorex, fludorex, and this compound.[1][5]

Discovery and Historical Context

The development of this compound occurred in the wake of the introduction of fenfluramine in France in 1963.[1][5] The 1960s and 1970s were a period of active investigation into sympathomimetic amines for their anorectic properties.[2][4] The primary goal was to develop compounds that could suppress appetite with fewer of the undesirable stimulant effects associated with amphetamines. Fenfluramine itself was a significant development in this area, and its emergence spurred the synthesis of various analogues to explore structure-activity relationships and potentially improve upon its therapeutic profile. This compound was one such analogue to emerge from this line of research.

Chemical Synthesis

Below is a conceptual workflow for the synthesis of a fenfluramine analogue, which illustrates the likely chemical logic that would be applied to the synthesis of this compound.

References

- 1. Fenfluramine - Wikipedia [en.wikipedia.org]

- 2. An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Weight-Loss Drugs: A Historical Review, Part 2 - ACHI [achi.net]

- 4. Anti-obesity drugs: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to Flucetorex Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical features, potential analogues, and derivatives of Flucetorex. This compound, identified as 2-(4-acetamidophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide, is a derivative of norfenfluramine, a known serotonin-releasing agent. This document details the synthetic strategies for creating this compound analogues, focusing on modifications of the N-acyl group and the phenethylamine core. It also presents detailed experimental protocols for the synthesis and biological evaluation of these compounds, particularly concerning their potential as serotonin modulators. Furthermore, this guide includes quantitative data on related compounds to inform structure-activity relationship (SAR) studies and illustrates key signaling pathways and experimental workflows using Graphviz diagrams. Due to the limited publicly available information on this compound itself, this guide synthesizes information from structurally related compounds to provide a foundational resource for researchers in the field of medicinal chemistry and pharmacology.

Core Structure of this compound

This compound is a synthetic compound with the chemical name 2-(4-acetamidophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide. Its structure is characterized by two main components:

-

A norfenfluramine core: This is a phenethylamine derivative, 1-[3-(trifluoromethyl)phenyl]propan-2-amine, known for its activity as a serotonin-releasing agent.

-

An N-acyl substituent: The nitrogen atom of the norfenfluramine core is acylated with a 2-(4-acetamidophenoxy)acetyl group.

The chemical structure of this compound is as follows:

Design and Synthesis of this compound Analogues and Derivatives

The modular nature of the this compound structure allows for the design of a wide range of analogues and derivatives by modifying either the norfenfluramine core or the N-acyl substituent.

Modifications of the N-Acyl Group

The 2-(4-acetamidophenoxy)acetyl group offers several points for modification to explore structure-activity relationships.

-

Analogues of the Phenoxy Ring: The acetamido group on the phenoxy ring can be replaced with other substituents, such as different amides, sulfonamides, or alkyl groups, to probe the effects of electronics and sterics on activity. The position of this substituent can also be varied (ortho, meta, para).

-

Modifications of the Acetyl Linker: The length and composition of the linker between the phenoxy ring and the amide can be altered. For example, replacing the acetyl linker with a propionyl or a more rigid linker could influence the conformational presentation of the molecule to its biological target.

-

Replacement of the Phenoxyacetamide Moiety: The entire 2-(4-acetamidophenoxy)acetyl group can be replaced with other N-acyl groups, such as substituted benzoyl groups or other heteroaromatic acyl groups, to explore a wider chemical space.

Modifications of the Norfenfluramine Core

The norfenfluramine core can also be modified to investigate the impact on potency and selectivity.

-

Substitution on the Phenyl Ring: The trifluoromethyl group can be moved to different positions on the phenyl ring, or replaced with other electron-withdrawing or electron-donating groups.

-

Modification of the Propylamine Chain: The methyl group on the alpha-carbon can be replaced with other alkyl groups, or the propyl chain can be extended or shortened.

General Synthetic Strategy

The synthesis of this compound and its analogues can be achieved through a convergent approach. A key step is the amide coupling of the norfenfluramine core with a suitably activated carboxylic acid derivative of the desired N-acyl group.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-(4-Acetamidophenoxy)acetic Acid

-

Synthesis of 2-(4-Nitrophenoxy)acetic acid:

-

To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone, DMF), add potassium carbonate and ethyl bromoacetate.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the mixture into water and extract with an organic solvent.

-

Hydrolyze the resulting ester with a base (e.g., NaOH) to obtain the carboxylic acid.

-

-

Reduction of the Nitro Group:

-

Dissolve 2-(4-nitrophenoxy)acetic acid in a suitable solvent (e.g., ethanol, methanol).

-

Add a reducing agent, such as hydrogen gas with a palladium catalyst (Pd/C) or tin(II) chloride in hydrochloric acid.

-

Stir the reaction at room temperature until the reduction is complete.

-

-

Acetylation of the Amino Group:

-

To the solution of 2-(4-aminophenoxy)acetic acid, add acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine, triethylamine).

-

Stir the reaction at room temperature.

-

Isolate the product by filtration or extraction.

-

Amide Coupling to Synthesize this compound Analogues

-

Acyl Chloride Formation (if necessary):

-

Treat the desired carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, THF).

-

-

Amide Coupling:

-

Dissolve norfenfluramine or its analogue in an aprotic solvent (e.g., dichloromethane, THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

-

Slowly add the acyl chloride or an in-situ activated carboxylic acid (using coupling reagents like DCC, EDC, or HATU).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous acid and base, followed by purification by chromatography.

-

In Vitro Serotonin Release Assay

This protocol is a general guideline for measuring serotonin release from rat brain synaptosomes.

-

Preparation of Synaptosomes:

-

Homogenize rat brain tissue (e.g., hippocampus, striatum) in a buffered sucrose solution.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in a physiological buffer.

-

-

[³H]-Serotonin Loading:

-

Incubate the synaptosomes with [³H]-serotonin in the presence of a monoamine oxidase inhibitor to prevent degradation.

-

-

Release Assay:

-

Wash the loaded synaptosomes to remove excess [³H]-serotonin.

-

Aliquot the synaptosomes into tubes containing different concentrations of the test compound (this compound analogue).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation.

-

-

Quantification:

-

Measure the amount of [³H]-serotonin released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.

-

Calculate the percentage of total [³H]-serotonin released.

-

Caption: Workflow for a serotonin release assay.

Quantitative Data on Related Compounds

| Compound | Assay | Target | Value | Reference |

| (+)-Fenfluramine | [³H]5-HT Release | SERT | EC₅₀ = 52 nM | [1] |

| (-)-Fenfluramine | [³H]5-HT Release | SERT | EC₅₀ = 147 nM | [1] |

| (+)-Norfenfluramine | [³H]5-HT Release | SERT | EC₅₀ = 59 nM | [1] |

| (-)-Norfenfluramine | [³H]5-HT Release | SERT | EC₅₀ = 287 nM | [1] |

| (+)-Norfenfluramine | Receptor Binding | 5-HT₂B | Kᵢ = 2.3 nM | [2] |

| (+)-Norfenfluramine | Receptor Binding | 5-HT₂C | Kᵢ = 0.8 nM | [2] |

Note: The above table summarizes data for fenfluramine and norfenfluramine enantiomers, which form the core of this compound. This data can serve as a benchmark for evaluating novel this compound analogues.

Signaling Pathways

This compound, as a derivative of norfenfluramine, is expected to modulate serotonergic signaling. Norfenfluramine is a potent agonist at 5-HT₂B and 5-HT₂C receptors. The signaling pathways for these G-protein coupled receptors are depicted below.

5-HT₂C Receptor Signaling Pathway

Caption: 5-HT₂C receptor signaling cascade.

Serotonin Transporter (SERT) Mechanism

This compound analogues are expected to act as serotonin releasing agents, a process mediated by the serotonin transporter (SERT).

Caption: Mechanism of serotonin release via SERT.

Conclusion

This technical guide has provided a foundational understanding of this compound analogues and derivatives. By leveraging the known pharmacology of its parent compound, norfenfluramine, and the principles of medicinal chemistry, a rational approach to the design, synthesis, and evaluation of novel this compound analogues can be undertaken. The experimental protocols and signaling pathway diagrams included herein are intended to serve as a practical resource for researchers aiming to explore the therapeutic potential of this chemical space. Future work should focus on the synthesis of a focused library of this compound analogues and their systematic evaluation in relevant in vitro and in vivo models to establish clear structure-activity relationships and identify promising lead compounds.

References

- 1. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Satiety: A Technical Guide to the Structure-Activity Relationship of Anorectic Agents, with a Focus on Flucetorex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising global prevalence of obesity has intensified the search for effective and safe pharmacotherapies. Anorectic agents, which act to suppress appetite, represent a significant class of anti-obesity drugs. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. This technical guide delves into the core principles of structure-activity relationship (SAR) studies as they apply to anorectic drugs, with a particular focus on Flucetorex and its chemical relatives. While specific, detailed SAR data for this compound is not extensively available in the public domain, this paper will extrapolate from the known pharmacology of related compounds, such as fenfluramine and fluoxetine, to infer potential structural determinants of its activity. Furthermore, this guide provides an overview of the key experimental protocols and signaling pathways relevant to the discovery and development of new appetite suppressants.

Introduction to Anorectic Agents

Anorectic drugs exert their effects by modulating the complex neurochemical pathways that control hunger and satiety, primarily within the central nervous system.[1][2] These agents often target neurotransmitter systems, such as the serotonergic and dopaminergic pathways, to induce a feeling of fullness and reduce food intake.[1] Historically, many anorectics have been derivatives of phenethylamine, a structural backbone shared by amphetamine.[1] However, concerns over side effects and abuse potential have driven the development of newer agents with more refined mechanisms of action.

This compound, a compound structurally related to fenfluramine and fluoxetine, emerged from this ongoing search for safer and more effective anorectic therapies. Its chemical structure incorporates a trifluoromethylphenyl group, a moiety also found in its chemical cousins, which is known to influence pharmacological activity. Understanding the SAR of this class of compounds is crucial for optimizing their therapeutic index.

Core Structural Features and Their Influence on Anorectic Activity

The anorectic effect of many centrally-acting appetite suppressants is dictated by specific chemical features. The following table summarizes key structural motifs and their general relationship to activity, drawing on knowledge from related compounds to infer the potential SAR of this compound.

| Structural Feature | General Effect on Anorectic Activity | Key Examples |

| Trifluoromethyl (-CF3) Group on Phenyl Ring | Generally enhances serotonergic activity and can influence metabolic stability. The position of the substituent (ortho, meta, para) is critical for receptor affinity and selectivity. | Fenfluramine, Fluoxetine |

| Amino Group (Primary, Secondary, Tertiary) | The nature of the amine influences potency, selectivity for different monoamine transporters, and metabolic fate. Secondary amines, as seen in fenfluramine, are common. | Amphetamine (primary), Fenfluramine (secondary) |

| Alkyl Chain Length and Branching | The length and substitution pattern of the alkyl chain connecting the phenyl ring and the amino group can impact lipophilicity, receptor binding, and duration of action. | Phentermine (branched), Fenfluramine (linear) |

| Chirality | Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For instance, dexfenfluramine was the more active enantiomer of fenfluramine. | Dexfenfluramine, d-Amphetamine |

Inferred Structure-Activity Relationship of this compound

While direct SAR studies on this compound are scarce, we can hypothesize its SAR based on its structural similarity to fenfluramine and fluoxetine.

-

The Trifluoromethylphenyl Moiety: The presence of the trifluoromethyl group on the phenyl ring is a hallmark of this chemical family and is strongly associated with serotonergic activity. It is likely a key pharmacophore for this compound's anorectic effect.

-

The Ethylamino Side Chain: The nature of the side chain is critical. Modifications to this chain, such as altering its length or the substituents on the nitrogen atom, would be expected to significantly impact potency and selectivity.

-

The Ether Linkage: this compound contains an ether linkage, distinguishing it from the simple alkyl chain of fenfluramine. This structural difference could influence its metabolic stability, duration of action, and receptor binding profile.

A logical workflow for investigating the SAR of a compound like this compound is depicted below.

Figure 1: A generalized workflow for the structure-activity relationship (SAR) studies of anorectic agents.

Key Experimental Protocols

The evaluation of novel anorectic agents involves a battery of in vitro and in vivo assays to determine their efficacy, mechanism of action, and safety profile.

In Vitro Assays

-

Receptor Binding Assays: These assays are crucial for determining the affinity of a compound for its molecular target(s). For serotonergic agents like this compound, this would involve measuring binding to serotonin (5-HT) receptors and transporters.

-

Methodology:

-

Prepare cell membranes expressing the target receptor or transporter.

-

Incubate the membranes with a radiolabeled ligand that specifically binds to the target.

-

Add varying concentrations of the test compound (e.g., this compound analog).

-

Measure the displacement of the radioligand by the test compound to determine its binding affinity (Ki).

-

-

-

Neurotransmitter Uptake Assays: These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine into synaptosomes or cultured cells.

-

Methodology:

-

Prepare synaptosomes from specific brain regions (e.g., hypothalamus, striatum).

-

Pre-incubate the synaptosomes with the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [3H]5-HT).

-

After a short incubation, terminate the uptake process and measure the amount of radioactivity taken up by the synaptosomes.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

-

-

In Vivo Models

-

Acute Food Intake Studies: These studies are used to rapidly screen compounds for their ability to suppress appetite in animal models.

-

Methodology:

-

Acclimate rodents (rats or mice) to a specific feeding schedule (e.g., fasting followed by re-feeding).

-

Administer the test compound or vehicle.

-

Measure the amount of food consumed over a set period (e.g., 1, 2, 4, and 24 hours).

-

A significant reduction in food intake compared to the vehicle-treated group indicates an anorectic effect.

-

-

-

Chronic Diet-Induced Obesity (DIO) Models: These models are more representative of human obesity and are used to evaluate the long-term efficacy and safety of a drug candidate.[3][4]

-

Methodology:

-

Induce obesity in rodents by feeding them a high-fat diet for several weeks or months.[4]

-

Administer the test compound or vehicle daily for an extended period (e.g., 4-12 weeks).

-

Monitor body weight, food intake, and body composition (e.g., using DEXA scans).[5]

-

Assess metabolic parameters such as glucose tolerance and insulin sensitivity.[5]

-

-

The following diagram illustrates the typical progression of a compound through preclinical testing for anorectic activity.

Figure 2: Preclinical development pipeline for anorectic drug candidates.

Signaling Pathways in Appetite Regulation

Anorectic agents often modulate key signaling pathways in the hypothalamus, the brain's primary center for appetite control. A simplified representation of these pathways is shown below.

Figure 3: Simplified signaling pathway of appetite regulation in the hypothalamus.

Conclusion

The development of novel anorectic agents with improved safety and efficacy profiles hinges on a deep understanding of their structure-activity relationships. While specific SAR data for this compound remains limited in publicly accessible literature, by examining related compounds, we can infer the key structural determinants of its anorectic activity. The trifluoromethylphenyl group and the nature of the amino side chain are likely critical for its pharmacological effects. Future research should focus on the synthesis and evaluation of a focused library of this compound analogs to elucidate its precise SAR. The experimental protocols and conceptual frameworks outlined in this guide provide a robust foundation for researchers engaged in the discovery and development of the next generation of anti-obesity therapeutics.

References

- 1. Anorectic - Wikipedia [en.wikipedia.org]

- 2. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

Lack of Theoretical Binding Studies for Flucetorex Necessitates a Topic Pivot

Initial investigations into the theoretical binding studies of Flucetorex have revealed a significant lack of available public data. This compound, an amphetamine derivative investigated for its anorectic properties, does not appear to have been widely marketed or extensively studied in the public domain, particularly regarding its molecular binding interactions.

Our comprehensive search for scholarly articles, computational studies, and experimental data on this compound binding has yielded no specific results. The IUPAC name for this compound is 2-(4-acetamidophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide.[1] It is structurally related to fenfluramine.[1] However, unlike its counterparts, detailed theoretical and experimental binding data, crucial for constructing an in-depth technical guide as requested, is not available in published literature.

The initial search results were predominantly populated with information regarding Fluoxetine , a well-known selective serotonin reuptake inhibitor (SSRI) antidepressant. This suggests a potential for name confusion, as "this compound" and "Fluoxetine" are distinct molecules with different mechanisms of action.

Given the absence of requisite data for this compound, we propose a pivot to one of the following well-documented topics for the development of a comprehensive technical guide:

-

Theoretical Studies on Fluoxetine Binding: As a widely prescribed and extensively researched medication, there is a wealth of available data on Fluoxetine's binding to the serotonin transporter (SERT), including quantitative binding affinities, detailed experimental protocols for assays like radioligand binding and fluorescence polarization, and established signaling pathways.

-

Theoretical Studies on Fenfluramine Binding: As a compound structurally related to this compound, a guide on fenfluramine could provide relevant insights. Fenfluramine and its active metabolite, norfenfluramine, have known interactions with serotonin transporters and receptors, and there is a body of literature available on their binding characteristics.

We await your guidance on which of these alternative topics you would like to proceed with for the creation of the in-depth technical guide. This will ensure that the final output is robust, data-rich, and meets the core requirements of your request.

References

Methodological & Application

Flucetorex synthesis protocols for research

[10] The Inhibitory Effects of Fluoxetine on Secretion of Inflammatory Mediators and Genes Expression of JAK/STAT3 and JNK/TLR4 - ResearchGate (2022-09-28) ... 7]. Therefore, over activation of monocytes and macrophages and enhanced concentration of. proin ammatory cytokines are involved in the pathology of depression, resulting in the emergence of the. “macrophage theory of depression”. In addition, the higher prevalence of depression among those with. the diagnosis of disorders that are characterized by macrophages activation, such as rheumatoid. arthritis, coronary heart disease, and stroke, supports this theory. A meta-analysis showed that. depressed patients not consuming anti-depressants had higher blood concentrations of proin ammatory. cytokines, like interleukin (IL)-6 and tumor necrosis factor-α (TNF-α), than did healthy controls. Different immune cells, such as macrophages mediate the complex in ammatory process. Macrophages are involved in in ammation through the release of cytokines and pro-in ammatory. mediators, like nitric oxide (NO), IL-6, IL-1β, TNF-α, and macrophage chemo-attractant protein (MCP)-1.. Stimulation of Lipopolysaccharide (LPS) on macrophages by toll-like receptors (TLRs) can initiate. some downstream signaling cascades, resulting in increased in ammatory mediator levels, like NO,. inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and pro-. in ammatory cytokines, including IL-1β, TNF-α, and IL-6. TLRs activate signaling pathways that stimulate immune and in ammatory genes. Moreover, TLRs. are receptors for IL-18 and IL-1. As the key to the ... ... (2022-09-28) Background Selective serotonin reuptake inhibitors (SSRIs) as the commonest therapeutic option are used to treat major depression. Recent studies have reported an association between depression and inflammation as well as the significant effect of SSRIs on inflammatory processes. Methods The current research was

Application Notes and Protocols for the Analytical Detection of Flucetorex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetorex, an amphetamine derivative, was investigated as an anorectic agent. Although not widely marketed, its structural similarity to other amphetamines necessitates reliable analytical methods for its detection in various biological matrices for research, clinical, and forensic purposes. These application notes provide detailed protocols for the detection and quantification of this compound, leveraging established methods for amphetamine-like compounds. The methodologies described include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), covering sample preparation from urine, oral fluid, and plasma.

Analytical Methods Overview

The primary methods for the detection of amphetamine-class compounds, and by extension this compound, are GC-MS and LC-MS/MS. GC-MS often requires a derivatization step to improve the volatility and thermal stability of the analytes, while LC-MS/MS can often analyze the compounds directly. The choice of method depends on the available instrumentation, required sensitivity, and the nature of the biological matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods applicable to the detection of amphetamine-like substances, which can be adapted for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

| Analyte Class | Matrix | Derivatization Agent | LOD | LOQ | Linearity Range | Recovery (%) | Reference |

| Amphetamines | Urine | TFAA | - | - | 25 - 200 µg/L | 95.2 - 101.9 | [1][2][3] |

| Amphetamines | Hair | HFBA | 0.05 ng/mg | 0.1 ng/mg | 2 - 40 ng/mg | 77.5 - 86.9 | [4] |

| Amphetamine/Methamphetamine | Oral Fluid | PFPA | - | 2.5 - 10 ng/mL | 5/10 - 1000 ng/mL | - | [5] |

LOD: Limit of Detection; LOQ: Limit of Quantification; TFAA: Trifluoroacetic anhydride; HFBA: Heptafluorobutyric anhydride; PFPA: Pentafluoropropionic anhydride.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

| Analyte Class | Matrix | Sample Preparation | LOD | LOQ | Linearity Range | Recovery (%) | Reference |

| Amphetamines | Urine | Dilute-and-shoot | - | <10 ng/mL | 10 - 1000 ng/mL | >85 | |

| Amphetamines | Plasma | Protein Precipitation | 0.43 ng/mL | 1.42 ng/mL | 1.42 - 500 ng/mL | >90 | [6] |

| Amphetamines | Oral Fluid | Supported Liquid Extraction | - | 1 ng/mL | 2.5 - 100 ng/mL | >80 |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine with Derivatization

This protocol describes the extraction and derivatization of amphetamine-like compounds from urine for GC-MS analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 1 mL of urine sample in a glass tube, add an appropriate internal standard (e.g., Amphetamine-d5).

- Add 100 µL of 10 M potassium hydroxide to basify the sample to a pH > 10.

- Add 3 mL of a non-polar organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

- Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

- Transfer the upper organic layer to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

- To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA).[7][8]

- Add 50 µL of ethyl acetate.

- Cap the vial and heat at 70°C for 30 minutes.

- Cool to room temperature before analysis.

3. GC-MS Instrumental Parameters

- GC Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

- Injector Temperature: 250°C

- Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- MS Ion Source Temperature: 230°C

- MS Quadrupole Temperature: 150°C

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol details the analysis of this compound in plasma using LC-MS/MS with a simple protein precipitation step.

1. Sample Preparation: Protein Precipitation

- To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., this compound-d5).

- Add 300 µL of cold acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumental Parameters

- LC Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Ion Source: Electrospray Ionization (ESI) in positive mode.

- MS Parameters: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) for this compound.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Metabolic Pathway of this compound (Hypothetical)

Based on the known metabolism of amphetamine and related compounds like fenfluramine, the metabolic pathway of this compound is likely to involve N-dealkylation and hydroxylation.[10][11][12]

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for GC-MS Analysis of this compound in Urine

The following diagram illustrates the key steps in the GC-MS analysis of this compound from a urine sample.

Caption: Workflow for GC-MS analysis of this compound in urine.

Experimental Workflow for LC-MS/MS Analysis of this compound in Plasma

This diagram outlines the procedure for analyzing this compound in plasma samples using LC-MS/MS.

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

References

- 1. greenpub.org [greenpub.org]

- 2. greenpub.org [greenpub.org]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

Application Note: High-Performance Liquid Chromatography for the Analysis of Flucetorex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a high-performance liquid chromatography (HPLC) method for the quantitative analysis of Flucetorex. While specific validated methods for this compound are not widely published, this application note outlines a robust protocol based on established methodologies for structurally similar compounds. The provided protocols cover instrumentation, reagent preparation, and a generalized experimental workflow that can be adapted and validated for the specific analytical needs of this compound.

Introduction

This compound is a pharmaceutical agent with a complex chemical structure that necessitates accurate and precise analytical methods for its quantification in research, development, and quality control settings. High-performance liquid chromatography (HPLC) is a powerful and versatile technique ideally suited for this purpose, offering high resolution, sensitivity, and reproducibility. This application note details a reverse-phase HPLC (RP-HPLC) method, a common and effective approach for the analysis of small molecule drugs.

Experimental Apparatus and Reagents

2.1. Instrumentation

-

HPLC system equipped with:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Analytical Balance

-

pH Meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm or 0.22 µm)

2.2. Chemicals and Reagents

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Orthophosphoric Acid (OPA) or Formic Acid

-

Ammonium Acetate

-

This compound reference standard

Chromatographic Conditions

The following table summarizes a recommended starting point for the chromatographic conditions, derived from methods used for analogous compounds. Optimization will be necessary to achieve the desired separation and peak shape for this compound.

| Parameter | Recommended Conditions |

| Column | C18 Reverse-Phase Column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile(Gradient or Isocratic elution to be optimized) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Detection Wavelength | To be determined by UV scan of this compound (e.g., 220-280 nm) |

Detailed Experimental Protocols

4.1. Preparation of Mobile Phase

-

Aqueous Component (A): To prepare a 0.1% Orthophosphoric Acid solution, add 1.0 mL of concentrated Orthophosphoric Acid to 1000 mL of HPLC-grade water. Mix thoroughly.

-

Organic Component (B): Use HPLC-grade Acetonitrile directly.

-

Degassing: Degas both mobile phase components separately using a sonicator for 15-20 minutes or via online degasser.

4.2. Preparation of Standard Stock Solution

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Add approximately 7 mL of a suitable solvent (e.g., Methanol or a mixture of mobile phase components) and sonicate to dissolve.

-

Allow the solution to return to room temperature and dilute to the mark with the same solvent. This yields a stock solution of 1 mg/mL.

4.3. Preparation of Calibration Standards

-

Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of calibration standards.

-

A typical concentration range for linearity assessment could be 1 µg/mL to 100 µg/mL.

4.4. Sample Preparation (for a formulated product)

-

Weigh and finely powder a representative number of tablets (e.g., 20).

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg).

-

Transfer the powder to a suitable volumetric flask (e.g., 10 mL).

-

Add a volume of the dissolution solvent, sonicate for a specified time to ensure complete extraction of the drug.

-

Dilute to the mark with the same solvent.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilutions may be necessary to bring the concentration within the calibration range.

Method Validation Parameters

Any newly developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or degradation products at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | % RSD ≤ 2.0% for system, method, and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | % RSD should be within acceptable limits after minor changes in parameters like flow rate, pH, and mobile phase composition. |

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantitative analysis of this compound. The outlined protocols and parameters serve as a robust starting point for researchers. It is imperative that the method is thoroughly optimized and validated for the specific matrix and concentration range of interest to ensure reliable and accurate results.

Application Notes and Protocols for the Mass Spectrometry Analysis of Flucetorex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Flucetorex in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound, a compound structurally related to fenfluramine, is an amphetamine derivative that was investigated as an anorectic agent. These protocols are designed to offer a starting point for researchers involved in the development of analytical methods for this compound and similar compounds. The methodologies described are based on established practices for the analysis of amphetamine derivatives and have been adapted for the specific chemical properties of this compound.